Home > Products > Screening Compounds P145790 > 1-amino-1-deoxy-D-fructose
1-amino-1-deoxy-D-fructose -

1-amino-1-deoxy-D-fructose

Catalog Number: EVT-12422483
CAS Number:
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Amino-1-deoxy-D-fructose, commonly known as fructosamine, is a significant compound in biochemistry, particularly concerning its role in the Maillard reaction and its implications in diabetes and aging. It is formed through the non-enzymatic condensation of glucose with amino acids, leading to various derivatives that are prevalent in living organisms. The compound has garnered attention due to its potential applications in monitoring hyperglycemia and understanding metabolic processes related to diabetes .

Source

Fructosamine is primarily synthesized from glucose and biogenic amines such as amino acids and polypeptides. This process occurs naturally in the body and is also utilized in food chemistry, where it contributes to the flavor and color of thermally processed foods . The ongoing research into fructosamine has expanded its relevance beyond food science into medical diagnostics and therapeutic applications.

Classification

1-Amino-1-deoxy-D-fructose belongs to the class of Amadori compounds, which are characterized by their formation through the Maillard reaction. It is classified as a monosaccharide derivative due to its structural characteristics resembling carbohydrates while possessing an amino group .

Synthesis Analysis

Methods

The synthesis of 1-amino-1-deoxy-D-fructose can be achieved through several methods:

  1. Direct Condensation: This involves the reaction of glucose with amino acids under controlled conditions, typically involving heat to facilitate the reaction.
  2. Amadori Rearrangement: This method focuses on the rearrangement of glycosylated amino acids, leading to the formation of fructosamine derivatives.
  3. Enzymatic Methods: Recent advancements have introduced enzymatic pathways for synthesizing fructosamine, enhancing specificity and yield .

Technical Details

The synthesis often requires precise control of temperature and pH to optimize yield and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of synthesized fructosamine .

Molecular Structure Analysis

Structure

1-Amino-1-deoxy-D-fructose has a molecular formula of C₆H₁₃NO₅ and features a six-membered ring structure typical of hexoses. The presence of an amino group at the 1-position distinguishes it from other sugars.

Data

  • Molecular Weight: Approximately 175.18 g/mol
  • Structural Formula: The compound can be represented as follows:
C6H13NO5\text{C}_6\text{H}_{13}\text{NO}_5

This structure allows for various configurations and derivatives that are significant in biological systems .

Chemical Reactions Analysis

Reactions

Fructosamine participates in several key reactions:

  1. Maillard Reaction: It acts as a precursor in the Maillard reaction, which is crucial for flavor development in cooked foods.
  2. Glycation: Fructosamine is involved in glycation processes, linking with proteins and affecting their function, particularly in diabetes where elevated levels can indicate chronic hyperglycemia.

Technical Details

The reactivity of fructosamine can lead to complex formation with proteins, impacting their structure and function. This property is exploited in various biochemical assays for monitoring glycemic control .

Mechanism of Action

Process

The mechanism by which fructosamine affects biological systems primarily involves:

  1. Glycation: Fructosamine forms stable adducts with proteins, altering their functionality over time.
  2. Signal Transduction: These adducts may influence cellular signaling pathways related to insulin sensitivity and inflammation.

Data

Research indicates that elevated levels of fructosamine correlate with increased risks for diabetes-related complications, highlighting its role as a biomarker for long-term glucose levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water, indicating good bioavailability.

Chemical Properties

  • pH Stability: Generally stable within physiological pH ranges.
  • Reactivity: Reacts readily with proteins under physiological conditions, facilitating glycation processes.

Relevant analyses show that fructosamine's stability makes it suitable for various applications in both food science and medical diagnostics .

Applications

Scientific Uses

  1. Diabetes Monitoring: Fructosamine serves as an important biomarker for assessing average blood glucose levels over time, providing insights into glycemic control.
  2. Food Chemistry: Used extensively in understanding flavor development during cooking processes.
  3. Biomedical Research: Investigated for its potential therapeutic roles in managing diabetes-related complications through modulation of glycation pathways .

Properties

Product Name

1-amino-1-deoxy-D-fructose

IUPAC Name

2-(aminomethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(1-8)12-6/h3-5,8-11H,1-2,7H2

InChI Key

BCFSSHCZTMDDSA-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)(CN)O)O)O)O

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